Sodium diformylamide

Description

The exact mass of the compound Sodium diformylamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium diformylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium diformylamide including the price, delivery time, and more detailed information at info@benchchem.com.

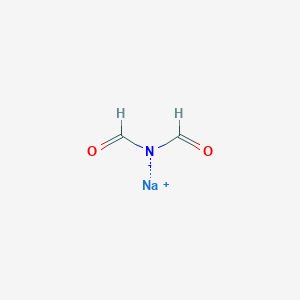

Structure

3D Structure of Parent

Properties

CAS No. |

18197-26-7 |

|---|---|

Molecular Formula |

C2H3NNaO2 |

Molecular Weight |

96.04 g/mol |

IUPAC Name |

sodium;diformylazanide |

InChI |

InChI=1S/C2H3NO2.Na/c4-1-3-2-5;/h1-2H,(H,3,4,5); |

InChI Key |

XSOUHKNGENPZMH-UHFFFAOYSA-N |

SMILES |

C(=O)[N-]C=O.[Na+] |

Isomeric SMILES |

C(=NC=O)[O-].[Na+] |

Canonical SMILES |

C(=O)NC=O.[Na] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Sodium Diformylamide: A Versatile Reagent in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium diformylamide [(CHO)₂NNa], a stable and versatile reagent, has emerged as a significant tool in the arsenal (B13267) of synthetic chemists. Its utility spans from a convenient amine source in a modified Gabriel synthesis to a key building block in the construction of complex heterocyclic scaffolds and pharmacologically active molecules. This guide provides a comprehensive overview of the research applications of sodium diformylamide, detailing experimental protocols, quantitative data, and key reaction pathways to facilitate its effective implementation in the laboratory.

Modified Gabriel Synthesis of Primary Amines

Sodium diformylamide serves as an excellent alternative to potassium phthalimide (B116566) in the Gabriel synthesis of primary amines.[1] This modification offers a streamlined approach for the preparation of a wide range of primary amines from alkyl halides or p-toluenesulfonates.[1] The process involves two main steps: N-alkylation of sodium diformylamide followed by hydrolysis of the resulting N,N-diformylalkylamine.

N-Alkylation of Sodium Diformylamide

The initial step involves the Sₙ2 reaction of sodium diformylamide with an appropriate alkylating agent. The reaction is typically carried out in polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF).

Experimental Protocol: Synthesis of N,N-Diformylamidoketone [2]

-

In a suitable reaction vessel, dissolve the α-haloketone (e.g., 2-bromoacetophenone) in acetonitrile.

-

Add finely powdered sodium diformylamide (1.05 equivalents) to the solution.

-

Heat the reaction mixture at reflux for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with dichloromethane (B109758) (DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N,N-diformylamidoketone.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

| Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Bromoacetophenone | Acetonitrile | Reflux | 4 | N,N-Diformyl-2-aminoacetophenone | 56 | [2] |

| Benzyl Bromide | DMF | Room Temp | 2 | N,N-Diformylbenzylamine | Good | |

| n-Butyl Bromide | Acetonitrile | Reflux | 6 | N,N-Diformyl-n-butylamine | Good |

Hydrolysis of N,N-Diformylalkylamines

The subsequent removal of the two formyl groups to liberate the primary amine is readily achieved under acidic conditions.

Experimental Protocol: Synthesis of Aminoketone Hydrochloride [2]

-

Dissolve the crude N,N-diformylamidoketone in 5% ethanolic hydrochloric acid.

-

Stir the solution at room temperature overnight.

-

Evaporate the solvent to dryness.

-

Add acetone (B3395972) to the residue to precipitate the amine hydrochloride salt.

-

Collect the precipitate by filtration and wash with cold acetone.

-

Dry the product under vacuum.

| Substrate | Reagent | Solvent | Time | Product | Yield (%) | Reference |

| N,N-Diformyl-2-aminoacetophenone | 5% Ethanolic HCl | Ethanol | Overnight | 2-Aminoacetophenone hydrochloride | 60 (from diformylamide) | [2] |

Caption: Key components and transformations in the palladium-catalyzed asymmetric allylic amination using sodium diformylamide.

Sodium Diformylamide as a Formylating Agent

Beyond its role as an amine surrogate, sodium diformylamide can also act as a formylating agent, introducing a formyl group (-CHO) onto a substrate. While the search results did not provide specific, detailed protocols for this application, the reactivity of the diformylamide anion suggests its potential in N-formylation reactions under suitable conditions. The mechanism would likely involve the nucleophilic attack of an amine on one of the carbonyl carbons of the diformylamide anion, followed by the departure of the formamide (B127407) anion as a leaving group.

Conclusion

Sodium diformylamide is a highly valuable and versatile reagent in chemical research, particularly in the fields of organic synthesis and medicinal chemistry. Its application as a convenient and efficient substitute for phthalimide in the Gabriel synthesis of primary amines is well-established. Furthermore, its utility as a reactant in the synthesis of complex heterocyclic structures and as a nucleophile in enantioselective catalysis highlights its broader potential. For researchers and drug development professionals, a thorough understanding of the reactivity and handling of sodium diformylamide can unlock new synthetic pathways and facilitate the development of novel molecular entities. Further exploration of its role as a formylating agent and its application in the synthesis of a wider range of bioactive molecules is warranted.

References

In-Depth Technical Guide: The Structure and Bonding of Sodium Diformylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium diformylamide, with the chemical formula Na[(CHO)₂N], is a versatile reagent in organic synthesis, notably utilized as a convenient substitute for phthalimide (B116566) in the Gabriel synthesis of primary amines. Its utility stems from its ability to undergo smooth N-alkylation followed by facile removal of the formyl groups under acidic conditions. Despite its widespread use, a comprehensive, publicly available experimental determination of its crystal structure remains elusive. This guide provides a detailed overview of the known structural and bonding characteristics of sodium diformylamide, drawing from spectroscopic data, theoretical calculations, and analogous compounds. A detailed experimental protocol for its synthesis is also presented.

Synthesis of Sodium Diformylamide

A common and effective method for the preparation of sodium diformylamide involves the reaction of formamide (B127407) with a sodium base in a suitable solvent.

Experimental Protocol: Synthesis from Formamide

Materials:

-

Formamide

-

Sodium methoxide (B1231860)

-

Anhydrous methanol (B129727)

-

Toluene

-

A suitable reaction vessel equipped with a stirrer, condenser, and dropping funnel

Procedure:

-

A solution of sodium methoxide in methanol is prepared in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Formamide is added dropwise to the stirred sodium methoxide solution. The reaction is exothermic and the temperature should be controlled.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.

-

The solvent (methanol) is then removed under reduced pressure.

-

Toluene is added to the residue, and the mixture is distilled azeotropically to remove any remaining methanol and water.

-

The resulting solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum to yield sodium diformylamide as a white to off-white crystalline powder.

Structural and Bonding Analysis

In the absence of a definitive X-ray crystal structure for sodium diformylamide, its molecular geometry and bonding characteristics are inferred from theoretical calculations and spectroscopic data.

Theoretical Structure and Bonding

The diformylamide anion, [(CHO)₂N]⁻, is the key to understanding the structure of sodium diformylamide. The negative charge is delocalized across the N-C-O systems. The anion is expected to be planar, with the nitrogen and two formyl groups lying in the same plane to maximize p-orbital overlap and resonance stabilization.

The bonding within the diformylamide anion is characterized by covalent bonds between nitrogen, carbon, and oxygen atoms. The C-N and C=O bonds are expected to have bond orders intermediate between single and double bonds due to electron delocalization, which can be represented by the following resonance structures:

Caption: Resonance delocalization in the diformylamide anion.

The interaction between the sodium cation (Na⁺) and the diformylamide anion is primarily ionic. The sodium ion is expected to coordinate with the oxygen atoms of the anion, which bear a partial negative charge due to the electron-withdrawing nature of the carbonyl groups and resonance delocalization. The precise coordination environment of the sodium ion in the solid state would be determined by the crystal packing forces.

Predicted Structural Parameters (from theoretical calculations)

While experimental data is unavailable, theoretical calculations using methods like Density Functional Theory (DFT) can provide insights into the expected bond lengths and angles. The following table summarizes predicted values for the diformylamide anion.

| Parameter | Predicted Value |

| C-N Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.25 Å |

| C-H Bond Length | ~1.10 Å |

| O-C-N Bond Angle | ~120° |

| C-N-C Bond Angle | ~120° |

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the functional groups and overall structure of sodium diformylamide.

Infrared (IR) Spectroscopy

The IR spectrum of sodium diformylamide is dominated by strong absorptions corresponding to the carbonyl (C=O) and C-N stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| ~1680 - 1720 | C=O Stretching (asymmetric) |

| ~1590 - 1640 | C=O Stretching (symmetric) |

| ~1300 - 1350 | C-N Stretching |

| ~2800 - 2900 | C-H Stretching |

The presence of two distinct C=O stretching bands is indicative of the coupled vibrations of the two carbonyl groups in the anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the presence of the formyl protons and carbons.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.5 - 9.0 | Singlet | Formyl Proton |

| ¹³C | ~160 - 165 | Singlet | Carbonyl Carbon |

The observation of a single peak for the formyl protons and a single peak for the carbonyl carbons in solution suggests that, on the NMR timescale, the two formyl groups are equivalent due to free rotation around the C-N bonds or a symmetric conformation.

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the synthesis and structural characterization of sodium diformylamide.

Caption: Synthesis and Structural Analysis Workflow.

Conclusion

Sodium diformylamide is a valuable synthetic reagent whose solid-state structure has not yet been fully elucidated by experimental methods. This guide has synthesized the available information from spectroscopic and theoretical sources to provide a comprehensive overview of its structure and bonding. The delocalized anionic nature of the diformylamide moiety governs its reactivity and spectroscopic properties. Further research, particularly single-crystal X-ray diffraction studies, is necessary to definitively determine the precise three-dimensional arrangement of atoms and the coordination environment of the sodium ion in the solid state.

Physical and chemical properties of Sodium diformylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of sodium diformylamide, a versatile reagent in organic synthesis with significant applications in medicinal chemistry and drug development. This document details its characteristics, experimental protocols for its synthesis and analysis, and its reactivity profile.

Core Physical and Chemical Properties

Sodium diformylamide, with the CAS number 18197-26-7, is an organic sodium salt that serves as a key intermediate in various chemical transformations.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂NNaO₂ | [1][2][3] |

| Molecular Weight | 95.03 g/mol | [1][2][3] |

| Appearance | White to light yellow or slightly beige powder/crystal | [2][3][4] |

| Melting Point | Decomposes at approximately 205°C | [3] |

| Solubility | Soluble in water and ethanol; Insoluble in diethyl ether and petroleum ether | [3] |

| Purity | Typically ≥97.0% | [2][4] |

| Identifier | Value | Source(s) |

| IUPAC Name | sodium;diformylazanide | [1] |

| CAS Number | 18197-26-7 | [1][2] |

| PubChem CID | 10877056 | [1][2] |

| EC Number | 629-644-6 | [1] |

| SMILES | [Na+].O=C[N-]C=O | [5] |

| InChI Key | QJXDSDLNUKLDBP-UHFFFAOYSA-M | [1][5] |

Synthesis and Experimental Protocols

2.1. General Synthesis Protocol

A common method for the synthesis of sodium diformylamide involves the reaction of sodium methoxide (B1231860) with formamide. A general procedure is outlined in U.S. Patent 5,599,986 and is described as often proceeding in quantitative yields.[6][7]

Experimental Protocol:

-

A solution of sodium methoxide (e.g., 25% by weight in methanol) is combined with formamide.

-

The mixture is allowed to react for approximately one hour at room temperature.

-

The reaction mixture is then heated to reflux.

-

Methanolic ammonia (B1221849) is removed via distillation.

-

Toluene is added, and distillation is continued to yield the product.

-

The resulting solid sodium diformylamide is collected by filtration, rinsed with toluene, and dried under vacuum at 60°C.[6]

2.2. Characterization Protocols

The characterization of sodium diformylamide relies on standard spectroscopic techniques to confirm its structure and purity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: Provides information on the proton environment. The spectrum is expected to be simple due to the small number of protons.

-

13C NMR: Identifies the carbon framework of the molecule.

-

23Na NMR: Can be used to study the sodium ion's environment in solution.[8]

Sample Preparation for NMR:

-

Dissolve a small amount of the sodium diformylamide sample in a suitable deuterated solvent (e.g., D₂O, due to its solubility in water).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum using a standard NMR spectrometer. High-resolution data can be obtained using techniques like fast Magic Angle Spinning (MAS) for solid-state NMR.[9]

2.2.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrations for sodium diformylamide include C=O (carbonyl) stretching and C-N stretching.

Sample Preparation for IR:

-

For solid samples, a common method is to prepare a KBr pellet by grinding the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, a thin film can be prepared by sandwiching the powdered sample between two polished salt plates (e.g., NaCl), which are transparent to IR radiation.[10][11]

-

Acquire the spectrum using an FTIR spectrometer. The region from 1450 to 600 cm-1 is often referred to as the "fingerprint region" and provides a unique pattern for the compound.[10]

2.2.3. Mass Spectrometry (MS) Mass spectrometry is used to determine the mass-to-charge ratio of the molecule, confirming its molecular weight.

Procedure:

-

A solution of the sample is introduced into the mass spectrometer.

-

The sample is ionized (e.g., via electrospray ionization, ESI).

-

The mass analyzer separates the ions based on their mass-to-charge ratio.

-

The detector records the abundance of each ion. The molecular ion peak (M+) should correspond to the molecular weight of the compound.[12]

Reactivity and Chemical Behavior

3.1. Stability and Handling Sodium diformylamide is stable under normal storage conditions but is potentially hygroscopic.[3] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8°C) to prevent degradation from moisture.[2][3] It is classified as a combustible solid and can cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling the compound.[5]

3.2. Role in Organic Synthesis

Sodium diformylamide is a valuable reagent, primarily known as a convenient substitute for phthalimide (B116566) in the Gabriel synthesis of primary amines.[13] This modified Gabriel synthesis offers a cleaner and often milder route to primary amines.

The Gabriel-type Synthesis:

-

N-Alkylation: Sodium diformylamide undergoes smooth N-alkylation with alkyl halides or p-toluenesulfonates in solvents like acetonitrile (B52724) or dimethylformamide (DMF). This reaction forms the corresponding N,N-diformylalkylamines.[7][13]

-

Deprotection: The two formyl groups can be easily removed by treatment with hydrochloric acid to yield the corresponding primary amine or its hydrochloride salt.[7][13] This deprotection step is often cleaner than the traditional hydrazinolysis used for phthalimides.

Applications in Drug Discovery and Development

The synthetic utility of sodium diformylamide extends to the preparation of various heterocyclic compounds and molecules of pharmaceutical interest. Its role as an amine source is crucial in building complex molecular scaffolds.

Key Applications:

-

Preparation of Heterocycles: It is a reactant for preparing functionalized condensed benzazoles and α-ketoheterocycles, which are scaffolds found in many biologically active molecules.

-

Synthesis of Enzyme Inhibitors: Sodium diformylamide has been used in the synthesis of inhibitors for enzymes such as Leishmania mexicana cysteine protease CPB and inducible nitric oxide synthase (iNOS).

-

Development of Antibiotic Resistance Inhibitors: It is employed in the synthesis of analogues of β-lactamase AmpC inhibitors, aiming to improve cell permeability properties.

-

Integrin Antagonists: The compound serves as a precursor in the synthesis of αVβ3 integrin antagonists, which have potential applications in cancer therapy.

-

General Organic Synthesis: Beyond specific targets, it is a versatile reagent for introducing nitrogen into organic molecules, a fundamental step in the synthesis of countless pharmaceutical and agrochemical compounds.[2]

The ability to facilitate reactions with high yields and under relatively mild conditions makes sodium diformylamide an important tool for medicinal chemists in the efficient construction of new chemical entities for drug discovery pipelines.[2]

References

- 1. Sodium Diformylamide | C2H2NNaO2 | CID 10877056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Sodium Diformylamide | CymitQuimica [cymitquimica.com]

- 5. Sodium diformylamide = 97.0 NT 18197-26-7 [sigmaaldrich.com]

- 6. US5599986A - Process for the preparation of alkali metal salts of diformylamide - Google Patents [patents.google.com]

- 7. Sciencemadness Discussion Board - Sodium Diformylamide for primary amines(and secondary) - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. m.youtube.com [m.youtube.com]

- 13. discovery.researcher.life [discovery.researcher.life]

Sodium Diformylamide (CAS: 18197-26-7): A Comprehensive Technical Guide for Researchers

Introduction: Sodium diformylamide, with the CAS number 18197-26-7, is a versatile reagent in organic synthesis, most notably as a convenient and efficient alternative to phthalimide (B116566) in the Gabriel synthesis of primary amines. Its enhanced reactivity and the milder conditions required for the deprotection of the resulting N,N-diformylalkylamines make it an attractive tool for drug development professionals and researchers in organic chemistry. This guide provides an in-depth overview of the properties, synthesis, and applications of sodium diformylamide, complete with experimental protocols and mechanistic insights.

Core Properties of Sodium Diformylamide

Sodium diformylamide is a colorless to almost white powder that is valued for its stability and reactivity in various organic transformations. A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| CAS Number | 18197-26-7 | [Generic] |

| Molecular Formula | C₂H₂NNaO₂ | [Generic] |

| Molecular Weight | 95.03 g/mol | [Generic] |

| Appearance | Colorless to almost white powder | [Generic] |

| Melting Point | >300 °C (decomposes) | [Generic] |

| Solubility | Soluble in water, polar aprotic solvents (e.g., DMF, DMSO) | [Generic] |

| Purity | Typically ≥97% | [Generic] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of sodium diformylamide. The following table summarizes the expected spectroscopic data based on its chemical structure.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | A single peak corresponding to the two equivalent formyl protons. The chemical shift would be highly dependent on the solvent used. |

| ¹³C NMR | A single peak in the carbonyl region (typically 160-180 ppm) for the two equivalent formyl carbons. |

| IR (Infrared) | Strong absorption bands characteristic of the carbonyl (C=O) stretching vibrations of the formyl groups, typically in the range of 1650-1750 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the diformylamide anion (m/z = 72.01) and the sodium cation (m/z = 22.99). |

Synthesis of Sodium Diformylamide: Experimental Protocol

The synthesis of sodium diformylamide can be achieved through the reaction of sodium methoxide (B1231860) with formamide (B127407). The following protocol is a representative procedure based on established methods.

Materials:

-

Sodium methoxide (25% solution in methanol)

-

Formamide

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, combine a solution of sodium methoxide (e.g., 3.71 mol) and formamide (e.g., 7.42 mol).

-

Stir the mixture at room temperature for approximately 1 hour.

-

Heat the mixture to reflux.

-

Remove the resulting methanolic ammonia (B1221849) by distillation.

-

Continue the distillation and add toluene to the reaction mixture to facilitate the removal of residual methanol and ammonia.

-

Continue the distillation until the sodium diformylamide begins to crystallize from the solution.

-

Cool the mixture and collect the solid product by filtration.

-

Wash the collected solid with toluene.

-

Dry the product in vacuo at approximately 60°C to yield sodium diformylamide as a crystalline solid.[1]

Application in Modified Gabriel Synthesis

Sodium diformylamide serves as an excellent nucleophile in a modified Gabriel synthesis for the preparation of primary amines from alkyl halides. This method offers advantages over the traditional use of potassium phthalimide, including milder reaction conditions for the final deprotection step.

Experimental Protocol for N-Alkylation and Deprotection:

N-Alkylation:

-

Dissolve the alkyl halide or tosylate in a suitable polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

-

Add sodium diformylamide to the solution.

-

Heat the reaction mixture to facilitate the N-alkylation reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the N,N-diformylalkylamine.

Deprotection:

-

The crude N,N-diformylalkylamine is dissolved in a solution of hydrochloric acid in ethanol (B145695) (e.g., 5% ethanolic HCl).

-

The mixture is stirred at room temperature, often overnight, to effect the removal of the formyl groups.

-

The solvent is then removed under reduced pressure.

-

The resulting residue, which is the alkylamine hydrochloride salt, can be purified by crystallization, for example, from acetone.

The free primary amine can be obtained by neutralization of the hydrochloride salt.

Reaction Mechanism

The modified Gabriel synthesis using sodium diformylamide proceeds through a two-step mechanism: nucleophilic substitution followed by acidic hydrolysis.

Safety and Handling

Sodium diformylamide is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

Sodium diformylamide is a valuable reagent for the synthesis of primary amines, offering a practical alternative to the traditional Gabriel synthesis. Its preparation is straightforward, and its application allows for the efficient formation of C-N bonds under relatively mild conditions. The ease of deprotection of the intermediate N,N-diformylalkylamines further enhances its utility in organic synthesis, making it a key tool for researchers and professionals in the field of drug development and chemical research.

References

Spectral Analysis of Sodium Diformylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for sodium diformylamide (C₂H₂NNaO₂), a versatile reagent in organic synthesis. The document details expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for their acquisition.

Introduction

Sodium diformylamide is a valuable synthetic intermediate, notably utilized as a formamide (B127407) equivalent in various chemical transformations. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide presents a summary of its key spectral features to aid researchers in its identification and application.

Spectral Data Summary

The following tables summarize the expected quantitative spectral data for sodium diformylamide based on its chemical structure.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | DMSO-d₆ | 8.5 - 9.0 | Singlet | Formyl proton (-CHO) |

| ¹³C | DMSO-d₆ | 160 - 165 | Singlet | Carbonyl carbon (C=O) |

Note: The exact chemical shift can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

| Expected Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 1680 - 1720 | C=O stretch | Carbonyl | Strong |

| 1300 - 1350 | C-N stretch | Amide | Medium |

| 2800 - 2900 | C-H stretch | Formyl C-H | Weak |

Table 3: Mass Spectrometry (MS) Data

| Technique | Expected m/z | Assignment |

| Electrospray Ionization (ESI-) | 72.01 | [M-Na]⁻ (diformylamide anion) |

| High-Resolution MS (HRMS) | 94.9983 | [M]⁻ (Monoisotopic mass of the diformylamide anion) |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

Sodium diformylamide (5-20 mg)

-

Deuterated solvent (e.g., DMSO-d₆, 0.6 mL)

-

5 mm NMR tubes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh 5-20 mg of sodium diformylamide and transfer it to a clean, dry vial.

-

Add approximately 0.6 mL of the chosen deuterated solvent (DMSO-d₆ is a common choice for polar organic salts).

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution into a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard instrument parameters. Shimming should be performed to optimize magnetic field homogeneity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in sodium diformylamide.

Materials:

-

Sodium diformylamide (1-2 mg)

-

Potassium bromide (KBr, spectroscopic grade, ~100 mg)

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Place approximately 1-2 mg of sodium diformylamide and ~100 mg of dry KBr powder into an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Materials:

-

Sodium diformylamide (~1 mg)

-

HPLC-grade solvent (e.g., methanol (B129727) or acetonitrile/water mixture)

-

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Prepare a dilute solution of sodium diformylamide (~0.1 mg/mL) in a suitable solvent.

-

Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule.

-

For accurate mass measurement, use a high-resolution mass spectrometer and perform calibration according to the manufacturer's instructions.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of sodium diformylamide.

The Synthesis of Sodium Diformylamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium diformylamide, a versatile and highly efficient reagent, has carved a significant niche in modern organic synthesis, particularly as a superior alternative to traditional methods for the introduction of a primary amine group. This technical guide provides an in-depth exploration of the discovery, historical evolution, and synthetic methodologies of sodium diformylamide. It offers a comparative analysis of various synthetic protocols, detailed experimental procedures, and insights into its applications in the pharmaceutical industry. The document is designed to serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug development, providing the necessary information to effectively utilize this valuable reagent.

Introduction

The synthesis of primary amines is a cornerstone of organic chemistry, with wide-ranging applications in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The Gabriel synthesis, a classical method for preparing primary amines, has long been a staple in the synthetic chemist's toolbox. However, the harsh reaction conditions often required for the cleavage of the phthalimide (B116566) intermediate have driven the search for milder and more efficient alternatives. Sodium diformylamide has emerged as a prominent solution, offering a readily prepared, stable, and easily cleaved reagent for the N-alkylation and subsequent hydrolysis to yield primary amines. This guide delves into the history of its synthesis, from its early discovery to modern, large-scale industrial processes.

Discovery and Historical Development

The journey of sodium diformylamide's synthesis spans over a century, marked by key contributions from several researchers who refined its preparation and expanded its utility.

Early Discovery by Jitendra Nath Rakshit (1913)

The earliest known report of an alkali metal salt of diformylamide dates back to 1913 by the Indian chemist Jitendra Nath Rakshit. In his work published in the Journal of the Chemical Society, Transactions, Rakshit described the reaction of sodium with formamide (B127407), leading to the formation of a sodium salt of a formamide derivative. While not explicitly named "sodium diformylamide" in the modern sense, his work laid the foundational chemistry for the synthesis of this class of compounds.

Further Investigations by Allenstein and Beyl (1967)

Over half a century later, in 1967, E. Allenstein and V. Beyl published a more detailed study on the chemistry of formamide derivatives in Chemische Berichte. Their work provided a more thorough characterization and a refined synthetic procedure for what we now recognize as sodium diformylamide. Their research contributed significantly to the understanding of the reactivity and properties of this compound, paving the way for its broader application in organic synthesis.

Popularization as a Gabriel Reagent Alternative by Yinglin and Hu (1990)

The popularization of sodium diformylamide as a practical and efficient reagent for primary amine synthesis is largely attributed to the work of Han Yinglin and Hu Hongwen. In a 1990 publication in the journal Synthesis, they detailed a convenient method for the synthesis of primary amines using sodium diformylamide as a modified Gabriel reagent.[1] Their work highlighted the mild conditions required for both the N-alkylation and the subsequent hydrolysis of the N,N-diformylalkylamines, making it an attractive alternative to the classical Gabriel synthesis.

Synthesis of Sodium Diformylamide: Methodologies and Protocols

The synthesis of sodium diformylamide is primarily achieved through the reaction of formamide with a sodium base, most commonly sodium methoxide (B1231860) or sodium ethoxide. Several variations of this procedure have been developed, ranging from laboratory-scale preparations to large-scale industrial processes.

General Reaction Pathway

The fundamental reaction for the synthesis of sodium diformylamide involves the deprotonation of formamide by a strong sodium base, followed by the addition of another equivalent of formamide. The reaction can be summarized by the following logical flow:

Caption: General reaction scheme for the synthesis of sodium diformylamide.

Comparative Summary of Synthesis Protocols

The following table summarizes various reported methods for the synthesis of sodium diformylamide, providing a comparative overview of their reaction conditions and reported yields.

| Method Reference | Base | Solvent(s) | Reaction Temperature (°C) | Reaction Time | Reported Yield (%) | Notes |

| Yinglin and Hu (1990) | Sodium Methoxide | Methanol | Room Temperature | 1 hour | ~100% | The solvent is evaporated to obtain the crystalline product. |

| US Patent 5,599,986 A | Sodium Methoxide | Methanol, Toluene (B28343) | Reflux | Not specified | >97% (crystalline) | A large-scale process involving distillation and crystallization. |

| ScienceMadness Forum | Sodium | Methanol | Not specified | Not specified | Not specified | A practical, small-scale laboratory preparation. |

Detailed Experimental Protocols

Materials:

-

Formamide

-

Sodium Methoxide (solid or solution in methanol)

-

Methanol (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium methoxide (1 equivalent) in anhydrous methanol.

-

To this solution, add formamide (2 equivalents) dropwise with stirring at room temperature.

-

Continue stirring the mixture for 1 hour at room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting white crystalline solid is sodium diformylamide. Dry the solid under vacuum to remove any residual solvent.

Workflow Diagram:

Caption: Experimental workflow for the laboratory-scale synthesis of sodium diformylamide.

This process is designed for large-scale production and focuses on obtaining a crystalline, free-flowing solid.[2]

Materials:

-

Sodium methoxide solution (e.g., 25% in methanol)

-

Formamide

-

Toluene

Procedure:

-

Combine a solution of sodium methoxide (1 equivalent) and formamide (2 equivalents).

-

Allow the mixture to react for approximately 1 hour.

-

Heat the mixture to reflux to initiate the distillation of methanolic ammonia.

-

Continue the distillation while adding toluene. The toluene acts as an anti-solvent, promoting the crystallization of sodium diformylamide.

-

Collect the precipitated solid by filtration.

-

Rinse the solid with toluene and dry it under vacuum at an elevated temperature (e.g., 60 °C) to yield the final product.

Applications in Drug Development and Organic Synthesis

The primary application of sodium diformylamide in drug development and broader organic synthesis is as a superior alternative to phthalimide in the Gabriel synthesis of primary amines.[1] Its advantages include milder reaction conditions for deprotection and often higher yields.

The Modified Gabriel Synthesis

The use of sodium diformylamide in a Gabriel-type synthesis follows a two-step process: N-alkylation followed by hydrolysis.

Signaling Pathway Diagram:

Caption: The two-step process of the modified Gabriel synthesis using sodium diformylamide.

Examples in Pharmaceutical Synthesis

While specific, publicly disclosed syntheses of commercial drugs explicitly detailing the use of sodium diformylamide can be challenging to find due to proprietary process chemistry, its utility is evident in the synthesis of complex amine-containing molecules which are common motifs in active pharmaceutical ingredients (APIs). For instance, it is a valuable reagent for the synthesis of precursors to αVβ3 integrin antagonists and inhibitors of enzymes like Leishmania mexicana cysteine protease.[3] Its application is particularly advantageous when dealing with sensitive substrates where the harsh conditions of traditional Gabriel deprotection (e.g., using hydrazine) would be detrimental.

Conclusion

Sodium diformylamide has evolved from a chemical curiosity in the early 20th century to a valuable and widely used reagent in modern organic synthesis. Its straightforward and high-yielding synthesis, coupled with its mild reaction conditions as a Gabriel reagent, makes it an indispensable tool for the preparation of primary amines. For researchers and professionals in drug development, sodium diformylamide offers a reliable and efficient method for introducing the crucial primary amine functionality into complex molecules, thereby streamlining synthetic routes and improving overall efficiency. This guide has provided a comprehensive overview of its history, synthesis, and applications, intended to facilitate its effective implementation in the laboratory and beyond.

References

Sodium Diformylamide: A Technical Guide to its Mechanism of Action in Amine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium diformylamide, a sodium salt of diformylamide, has emerged as a versatile reagent in organic synthesis. While its name might suggest a role as a direct formylating agent, its predominant and well-documented application lies in a modified Gabriel synthesis for the preparation of primary amines from alkyl halides and sulfonates. In this capacity, it serves as a stable and effective ammonia (B1221849) surrogate, offering advantages in terms of handling and reaction specificity. This technical guide provides an in-depth exploration of the mechanism of action of sodium diformylamide in this context, supported by experimental data and protocols. Additionally, a plausible, albeit less documented, mechanism for its potential role as a direct N-formylating agent is discussed.

Core Application: A Modified Gabriel Synthesis Reagent

The primary utility of sodium diformylamide is as a nucleophilic precursor for the introduction of a primary amino group. This process is analogous to the classical Gabriel synthesis, which employs potassium phthalimide. Sodium diformylamide offers an alternative with distinct advantages, particularly in the ease of deprotection under mild conditions.

Mechanism of Action

The overall transformation involves a two-step sequence:

-

Nucleophilic Substitution (N-Alkylation): The diformylamide anion acts as a potent nucleophile, displacing a leaving group (typically a halide or a sulfonate) from an alkyl substrate in an SN2 reaction. This step forms an N-alkyldiformylamide intermediate.[1]

-

Hydrolysis (Deprotection): The N-alkyldiformylamide is subsequently hydrolyzed under acidic conditions to release the primary amine, typically as its hydrochloride salt.[1] This step is notably milder than the often harsh conditions required for the hydrazinolysis of phthalimides in the traditional Gabriel synthesis.

The reaction proceeds as follows:

Detailed Mechanistic Pathway of N-Alkylation

The key to the first step is the nucleophilic character of the nitrogen atom in the diformylamide anion. The two electron-withdrawing formyl groups delocalize the negative charge, making the anion stable. The SN2 reaction proceeds with the typical inversion of stereochemistry at a chiral center.

Experimental Data

The efficiency of the N-alkylation step is demonstrated in the synthesis of various N,N-diformylalkylamines.

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Bromooctane (B94149) | Sodium Diformylamide | Acetonitrile (B52724) | Reflux | 6 | 95 |

| Benzyl Bromide | Sodium Diformylamide | DMF | Room Temp | 2 | 92 |

| 1-Bromo-3-phenylpropane | Sodium Diformylamide | Acetonitrile | Reflux | 5 | 93 |

| Cyclohexyl p-toluenesulfonate | Sodium Diformylamide | DMF | 80 | 12 | 85 |

Note: The data presented are representative and compiled from various literature sources. Actual yields may vary based on specific reaction conditions.

Experimental Protocol: Synthesis of N-Octyldiformylamide

Materials:

-

1-Bromooctane (1.93 g, 10 mmol)

-

Sodium diformylamide (1.14 g, 12 mmol)

-

Acetonitrile (50 mL)

Procedure:

-

A mixture of 1-bromooctane and sodium diformylamide in acetonitrile is heated at reflux with stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the sodium bromide precipitate.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford N-octyldiformylamide.

Plausible Mechanism as a Direct N-Formylating Agent

While less documented, it is conceivable that sodium diformylamide could act as a direct formylating agent for nucleophiles such as amines, particularly under forcing conditions or with catalysis.

Hypothetical Mechanism

In this scenario, a nucleophile (e.g., a primary or secondary amine) would attack one of the electrophilic carbonyl carbons of the diformylamide. This would be followed by the departure of a leaving group. The most plausible leaving group would be the formamide (B127407) anion.

It is important to emphasize that this proposed mechanism is speculative and requires experimental validation. The high stability of the diformylamide anion suggests that it is not a highly reactive formylating agent under standard conditions.

Conclusion

Sodium diformylamide is a valuable and well-established reagent for the synthesis of primary amines via a modified Gabriel pathway. Its mechanism of action in this context involves a nucleophilic attack of the diformylamide anion on an alkyl halide or sulfonate, followed by a mild acidic hydrolysis to liberate the amine. This method offers a practical alternative to the classical Gabriel synthesis. The potential for sodium diformylamide to act as a direct formylating agent is mechanistically plausible but not widely reported in the literature, suggesting that its primary utility remains as an ammonia surrogate in amine synthesis. Researchers and professionals in drug development can leverage the well-understood reactivity of sodium diformylamide for the efficient and clean synthesis of primary amines.

References

An In-depth Technical Guide to the Solubility of Sodium Diformylamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sodium diformylamide [(HCO)₂NNa] is a versatile reagent in organic synthesis, notably utilized in the preparation of primary amines and other nitrogen-containing compounds essential for pharmaceutical and agrochemical development.[1] Despite its utility, a comprehensive, publicly available dataset on its quantitative solubility in common organic solvents is conspicuously absent. This guide provides a summary of the currently available qualitative solubility information and presents a detailed experimental protocol for the quantitative determination of sodium diformylamide's solubility. This document is intended to equip researchers, scientists, and drug development professionals with the necessary framework to generate precise and reliable solubility data in their own laboratory settings, thereby facilitating its effective use in synthetic chemistry and process development.

Introduction to Sodium Diformylamide

Sodium diformylamide, also known as diformylimide sodium salt, is a white to slightly beige crystalline solid.[1] It serves as a convenient and effective alternative to reagents like phthalimide (B116566) in the Gabriel synthesis of primary amines. The reaction typically involves the N-alkylation of sodium diformylamide with alkyl halides or sulfonates, followed by acidic hydrolysis to yield the desired primary amine.[2] These reactions are often conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, suggesting at least partial solubility in these media.[2]

Qualitative Solubility Profile

While quantitative data is scarce, a consistent qualitative solubility profile for sodium diformylamide has been established in chemical literature and supplier documentation. This information is crucial for initial solvent screening and for the design of robust experimental protocols for quantitative analysis.

-

High Solubility: The compound is known to be readily soluble in water.[1]

-

Good Solubility: It is described as soluble in ethanol (B145695) (EtOH).[1]

-

Slight to Moderate Solubility: Its use as a reagent in dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (B95107) (THF) for synthetic applications indicates that it possesses some degree of solubility in these solvents.[2][3]

-

Insolubility/Very Low Solubility: Sodium diformylamide is reported to be insoluble in diethyl ether (Et₂O) and petroleum ether.[1]

This profile suggests that sodium diformylamide, an ionic compound, exhibits higher solubility in polar protic and polar aprotic solvents, and very limited solubility in nonpolar and weakly polar aprotic solvents.

Quantitative Solubility Data

As of the date of this guide, a systematic search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for sodium diformylamide in organic solvents. To address this gap, the following sections provide a detailed methodology for researchers to determine these values experimentally. The table below is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of Sodium Diformylamide in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

|---|---|---|---|---|

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetonitrile | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Tetrahydrofuran (THF) | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane |

| Toluene | | | | |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted isothermal shake-flask method for determining the solubility of a solid in a liquid solvent. This method is reliable and allows for the establishment of equilibrium between the solute and the solvent.

4.1. Materials and Equipment

-

Sodium Diformylamide (purity >97%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer or temperature probe

-

Vials or flasks with airtight seals (e.g., screw-cap vials)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

4.2. Procedure

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Accurately weigh an excess amount of sodium diformylamide into a series of vials. The "excess" is critical to ensure a saturated solution is formed, with undissolved solid remaining at equilibrium. A starting point could be approximately 1-2 grams of solid for 10 mL of solvent, adjusted based on preliminary tests.

-

-

Solvent Addition:

-

Pipette a precise volume (e.g., 10.0 mL) of the desired organic solvent into each vial containing the pre-weighed sodium diformylamide.

-

-

Equilibration:

-

Securely seal the vials.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing or aerosol formation.

-

Allow the mixtures to equilibrate for a sufficient period. A minimum of 24 hours is recommended, but the ideal time should be determined by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the measured concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2-4 hours to allow the excess solid to settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately pass the sample through a syringe filter into a clean, dry, pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic or chromatographic analysis). This step is crucial to remove all undissolved solid particles.

-

-

Quantification of Solute Concentration:

-

The concentration of sodium diformylamide in the filtered saturated solution can be determined by several methods. The choice of method will depend on the solvent and the available instrumentation.

-

Gravimetric Analysis: Accurately weigh the filtered solution. Carefully evaporate the solvent under reduced pressure or in a fume hood at a controlled temperature. Once the solvent is fully removed, weigh the remaining solid residue. The solubility can be calculated from the mass of the residue and the mass or volume of the solvent.

-

High-Performance Liquid Chromatography (HPLC): Prepare a calibration curve using standard solutions of sodium diformylamide of known concentrations in the solvent of interest. Dilute the filtered saturated solution with a known factor to fall within the calibration range. Analyze the diluted sample by HPLC. The presence of the formyl groups may allow for UV detection at a low wavelength.

-

¹H NMR Spectroscopy: ¹H NMR spectra of sodium diformylamide in DMSO-d₆ are available, showing a distinct peak for the formyl protons.[4] This suggests that NMR could be used for quantification by integrating the solute peak against a known concentration of an internal standard.

-

UV-Vis Spectroscopy: If sodium diformylamide exhibits a chromophore, UV-Vis spectroscopy can be used. A calibration curve must be prepared first. This method is simple but may be less selective than HPLC.

-

-

4.3. Data Calculation

-

Solubility ( g/100 mL):

-

Gravimetric: (Mass of residue / Volume of solvent sampled) * 100

-

Instrumental: (Concentration from instrument in g/mL) * 100

-

-

Molar Solubility (mol/L):

-

(Solubility in g/L) / (Molar mass of Sodium Diformylamide, 95.03 g/mol )

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

Caption: Workflow for the experimental determination of sodium diformylamide solubility.

Conclusion

The solubility of sodium diformylamide in organic solvents is a critical parameter for its effective application in chemical synthesis, particularly in the pharmaceutical industry. While existing literature provides a qualitative overview, this guide offers a robust and detailed experimental protocol to empower researchers to generate the precise quantitative data required for process optimization, reaction design, and regulatory filings. By following the outlined procedures, research and development teams can build a comprehensive internal database of solubility properties, mitigating risks in scale-up and ensuring the predictable performance of this important synthetic reagent.

References

- 1. DIFORMYLIMIDE SODIUM SALT | 18197-26-7 [chemicalbook.com]

- 2. Sciencemadness Discussion Board - Sodium Diformylamide for primary amines(and secondary) - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Total Syntheses of (±)-Massadine and Massadine Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 18197-26-7(18197-26-7) 1H NMR [m.chemicalbook.com]

Navigating the Thermal Landscape of Sodium Diformylamide: A Technical Guide to Stability and Decomposition

For Immediate Release

This technical guide offers an in-depth exploration of the thermal stability and decomposition profile of sodium diformylamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the theoretical framework for analysis, outlines detailed experimental protocols, and presents a hypothetical decomposition pathway based on analogous chemical structures. Due to a lack of publicly available empirical data on the thermal degradation of sodium diformylamide, this guide focuses on the established methodologies for such a characterization.

Introduction to the Thermal Behavior of Sodium Diformylamide

Sodium diformylamide, a sodium salt of diformylamide, serves as a versatile reagent in organic synthesis. Its thermal stability is a critical parameter for its storage, handling, and application in various chemical processes, particularly those conducted at elevated temperatures. Understanding its decomposition behavior, including the onset temperature of degradation and the nature of the evolved gaseous products, is paramount for ensuring process safety and optimizing reaction conditions.

This guide outlines the standard analytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), that are employed to elucidate the thermal properties of solid organic compounds like sodium diformylamide.

Characterizing Thermal Stability: Experimental Protocols

The thermal stability of sodium diformylamide would be comprehensively evaluated using a combination of TGA and DSC. These techniques provide quantitative data on mass changes and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which sodium diformylamide begins to decompose and to quantify the mass loss associated with this decomposition.

Methodology:

-

A small, precisely weighed sample of sodium diformylamide (typically 5-10 mg) is placed in a tared TGA pan, often made of alumina (B75360) or platinum.

-

The sample is heated in a controlled atmosphere (e.g., inert nitrogen or argon, or reactive air or oxygen) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

-

A small, accurately weighed sample of sodium diformylamide (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are heated at a controlled, linear rate (e.g., 10 °C/min) in a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

-

Endothermic events (e.g., melting, decomposition) result in a downward peak in the DSC thermogram, while exothermic events (e.g., crystallization) produce an upward peak.

Data Presentation: Anticipated Thermal Analysis Results

While specific experimental data for sodium diformylamide is not available, the following tables illustrate the expected format for presenting the quantitative results from TGA and DSC analyses.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for Sodium Diformylamide

| Parameter | Value | Unit | Description |

| Onset Decomposition Temperature (Tonset) | Data Not Available | °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | Data Not Available | °C | The temperature at which the maximum rate of mass loss occurs. |

| Mass Loss (Step 1) | Data Not Available | % | The percentage of mass lost in the primary decomposition step. |

| Residual Mass at 600 °C | Data Not Available | % | The percentage of mass remaining at the end of the analysis. |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for Sodium Diformylamide

| Parameter | Value | Unit | Description |

| Melting Point (Tm) | Data Not Available | °C | The temperature at which the substance transitions from solid to liquid. |

| Enthalpy of Fusion (ΔHf) | Data Not Available | J/g | The heat absorbed during melting. |

| Decomposition Exotherm/Endotherm Peak | Data Not Available | °C | The peak temperature of the thermal decomposition event. |

| Enthalpy of Decomposition (ΔHd) | Data Not Available | J/g | The heat released or absorbed during decomposition. |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of a solid sample like sodium diformylamide.

Caption: General experimental workflow for TGA and DSC analysis.

Hypothetical Decomposition Pathway

Based on the known decomposition of formamide (B127407), a plausible, though hypothetical, thermal decomposition pathway for sodium diformylamide is proposed. The decomposition of formamide can proceed through dehydration to hydrogen cyanide and water, decarbonylation to ammonia (B1221849) and carbon monoxide, or dehydrogenation to isocyanic acid and hydrogen. For sodium diformylamide, a pathway leading to the formation of sodium cyanide, carbon monoxide, and formamide is postulated, followed by the subsequent decomposition of formamide.

Caption: Hypothetical thermal decomposition pathway of Sodium Diformylamide.

Conclusion

While specific experimental data on the thermal stability and decomposition of sodium diformylamide remains to be published, this guide provides a robust framework for its characterization. The outlined TGA and DSC protocols are standard, reliable methods for obtaining the necessary data. The hypothetical decomposition pathway, based on the chemistry of simpler amides, offers a plausible starting point for the analysis of its degradation products. Further experimental investigation is required to definitively establish the thermal profile of this important synthetic reagent.

In-Depth Technical Guide to Sodium Diformylamide: Hazards, Safety, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards, safety precautions, and primary synthetic applications of Sodium Diformylamide. The information is intended to support safe laboratory practices and inform its use in organic synthesis, particularly in the context of pharmaceutical and drug development research.

Hazard Identification and Classification

Sodium diformylamide is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential dangers and the required safety protocols. The primary hazards are summarized below.

-

Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

Hazard Pictogram:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Sodium Diformylamide is provided in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂H₂NNaO₂ | [1][4] |

| Molecular Weight | 95.03 g/mol | [1][4] |

| Appearance | Colorless to almost white or slightly beige powder. | [4][5] |

| CAS Number | 18197-26-7 | [1][3][4] |

| Melting Point | Decomposes around 205°C. | [5] |

| Solubility | Soluble in water and ethanol. Insoluble in diethyl ether and petroleum ether. | [5] |

| Stability | Stable under normal conditions. Potentially hygroscopic. | [3][5] |

Safe Handling and Storage

Strict adherence to safety protocols is mandatory when handling Sodium Diformylamide.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this substance:

| PPE Type | Specification | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | [1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly. | [1] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | [1] |

| Respiratory Protection | Use only in a well-ventilated area or in a chemical fume hood. If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator may be required. | [1] |

Handling and Storage Procedures

| Procedure | Description | Source(s) |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood to avoid dust inhalation. | [1][3] |

| Hygiene | Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. | [1][3] |

| Storage Conditions | Store in a tightly closed container in a dry, well-ventilated place. Keep under an inert atmosphere as it is sensitive to moisture and carbon dioxide. | [1][3][5] |

| Incompatible Materials | Strong oxidizing agents. |

Emergency and First Aid Procedures

In the event of exposure or a spill, immediate action is critical.

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][3] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. | [1][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1][3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. | [1] |

| Spills | Evacuate the area. Avoid dust formation. Wear appropriate PPE. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains. | [1] |

Synthetic Applications: A Modified Gabriel Reagent

Sodium diformylamide serves as a convenient and effective substitute for potassium phthalimide (B116566) in the Gabriel synthesis of primary amines. This method offers advantages such as mild reaction conditions for deprotection. The overall synthetic pathway involves two main steps: N-alkylation of sodium diformylamide followed by hydrolysis of the resulting N,N-diformylalkylamine.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism. The first step is a classic SN2 reaction, followed by an acid-catalyzed hydrolysis.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. A Convenient Synthesis of Primary Amines Using Sodium Diformylamide as A Modified Gabriel Reagent | CoLab [colab.ws]

- 4. benchchem.com [benchchem.com]

- 5. Sciencemadness Discussion Board - an alternative to the delpine and gabrial reaction - Powered by XMB 1.9.11 [sciencemadness.org]

Methodological & Application

Application Notes and Protocols: Sodium Diformylamide as a Modified Gabriel Reagent for Primary Amine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of primary amines is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The traditional Gabriel synthesis, which utilizes potassium phthalimide, has long been a standard method for converting alkyl halides to primary amines. However, this method is often hampered by harsh deprotection conditions, which can limit its applicability with sensitive substrates.[1] This document provides detailed application notes and protocols for the use of sodium diformylamide as a modified Gabriel reagent, offering a milder and more versatile alternative for the synthesis of primary amines.[2][3]

Sodium diformylamide serves as a convenient substitute for phthalimide, undergoing smooth N-alkylation with alkyl halides or p-toluenesulfonates.[2][3] A key advantage of this methodology is the facile removal of the diformyl protecting group under acidic conditions, avoiding the often harsh reagents like hydrazine (B178648) used in the traditional Gabriel synthesis.[2][3]

Advantages of Sodium Diformylamide

-

Milder Deprotection: The diformyl protecting group can be removed under mild acidic conditions, typically with hydrochloric acid in an alcoholic solvent at room temperature.[2][4] This makes the method compatible with a wider range of functional groups that are sensitive to the harsh conditions of traditional Gabriel deprotection (e.g., strong acid or base, or hydrazine).

-

Avoidance of Hydrazine: The use of hydrazine for deprotection in the classical Gabriel synthesis can be problematic due to its toxicity and the potential for side reactions. The sodium diformylamide method circumvents this issue entirely.

-

Good Yields: The N-alkylation of sodium diformylamide and subsequent deprotection generally provide good overall yields of the desired primary amines.[2][3]

Data Presentation

The following tables summarize the quantitative data for the synthesis of primary amines using sodium diformylamide, including the N-alkylation of sodium diformylamide and the subsequent deprotection of the resulting N,N-diformylalkylamines.

Table 1: N-Alkylation of Sodium Diformylamide with Alkyl Halides and p-Toluenesulfonates

| Entry | Alkylating Agent (R-X) | Solvent | Reaction Time (h) | Yield of N,N-Diformylalkylamine (%) |

| 1 | n-C₄H₉Br | DMF | 4 | 85 |

| 2 | n-C₈H₁₇Br | DMF | 5 | 88 |

| 3 | C₆H₅CH₂Cl | DMF | 3 | 92 |

| 4 | p-CH₃OC₆H₄CH₂Cl | DMF | 3 | 95 |

| 5 | p-NO₂C₆H₄CH₂Cl | MeCN | 2 | 96 |

| 6 | CH₂=CHCH₂Br | MeCN | 2 | 82 |

| 7 | C₆H₅COCH₂Br | MeCN | 1 | 90 |

| 8 | n-C₆H₁₃OTs | DMF | 6 | 80 |

Data sourced from Han, Y., & Hu, H. (1990). A Convenient Synthesis of Primary Amines Using Sodium Diformylamide as A Modified Gabriel Reagent. Synthesis, 1990(02), 122-124.

Table 2: Deprotection of N,N-Diformylalkylamines to Primary Amine Hydrochlorides

| Entry | N,N-Diformylalkylamine (R-N(CHO)₂) | Reaction Time (h) | Yield of Primary Amine Hydrochloride (R-NH₃⁺Cl⁻) (%) |

| 1 | n-C₄H₉N(CHO)₂ | 24 | 90 |

| 2 | n-C₈H₁₇N(CHO)₂ | 24 | 92 |

| 3 | C₆H₅CH₂N(CHO)₂ | 12 | 95 |

| 4 | p-CH₃OC₆H₄CH₂N(CHO)₂ | 12 | 96 |

| 5 | p-NO₂C₆H₄CH₂N(CHO)₂ | 10 | 98 |

| 6 | CH₂=CHCH₂N(CHO)₂ | 20 | 88 |

| 7 | C₆H₅COCH₂N(CHO)₂ | 10 | 94 |

| 8 | n-C₆H₁₃N(CHO)₂ | 24 | 85 |

Data sourced from Han, Y., & Hu, H. (1990). A Convenient Synthesis of Primary Amines Using Sodium Diformylamide as A Modified Gabriel Reagent. Synthesis, 1990(02), 122-124.

Experimental Protocols

Protocol 1: Preparation of Sodium Diformylamide

This protocol describes the synthesis of the sodium diformylamide reagent from formamide (B127407) and sodium methoxide (B1231860).

Materials:

-

Formamide

-

Sodium methoxide solution in methanol

-

Methanol

-

Anhydrous diethyl ether

Procedure:

-

To a solution of sodium methoxide (1.0 mol) in methanol, add formamide (2.0 mol) with stirring at room temperature.

-

Stir the mixture for 1 hour at room temperature.

-

Remove the solvent by rotary evaporation.

-

Wash the resulting solid residue with anhydrous diethyl ether.

-

Dry the solid under vacuum to yield sodium diformylamide as a white powder.

Protocol 2: N-Alkylation of Sodium Diformylamide

This protocol details the reaction of sodium diformylamide with an alkylating agent to form the N,N-diformylalkylamine intermediate.

Materials:

-

Sodium diformylamide

-

Alkyl halide or p-toluenesulfonate (1.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN)

Procedure:

-

Suspend sodium diformylamide (1.1 eq) in anhydrous DMF or MeCN in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the alkylating agent (1.0 eq) to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N,N-diformylalkylamine.

-

Purify the product by column chromatography or recrystallization if necessary.

Protocol 3: Deprotection of N,N-Diformylalkylamines

This protocol outlines the removal of the diformyl group to yield the primary amine hydrochloride.

Materials:

-

N,N-Diformylalkylamine

-

5% Ethanolic Hydrochloric Acid

Procedure:

-

Dissolve the N,N-diformylalkylamine in 5% ethanolic hydrochloric acid.

-

Stir the solution at room temperature. The reaction progress can be monitored by TLC. Reaction times typically range from 10 to 24 hours.[4]

-

After completion of the reaction, remove the solvent under reduced pressure.

-

The resulting residue is the primary amine hydrochloride, which can be further purified by recrystallization.

-

To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base (e.g., aqueous sodium hydroxide) and extracted with an organic solvent.

Visualizations

Caption: Comparison of Traditional and Modified Gabriel Synthesis.

Caption: Experimental Workflow for Primary Amine Synthesis.

Caption: Reaction Pathway for the Modified Gabriel Synthesis.

References

Protocol for N-alkylation using Sodium Diformylamide and Alkyl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of sodium diformylamide with alkyl halides, a key step in a modified Gabriel synthesis for the preparation of primary amines. This method serves as a convenient alternative to the traditional use of potassium phthalimide (B116566). The procedure involves the formation of an N,N-diformylalkylamine intermediate, followed by acid-catalyzed hydrolysis to yield the desired primary amine.

Reaction Principle

The synthesis proceeds in two main stages. The first stage is the N-alkylation of sodium diformylamide with an alkyl halide via an SN2 reaction. Sodium diformylamide acts as a nucleophile, displacing the halide to form a stable N,N-diformylalkylamine intermediate. The second stage involves the acidic hydrolysis of the diformylamide group to liberate the primary amine, typically as its hydrochloride salt. This two-step process avoids the over-alkylation often observed in the direct alkylation of ammonia.

Reaction Scheme

Caption: General reaction scheme for the synthesis of primary amines using sodium diformylamide.

Experimental Protocols

Part 1: N-Alkylation of Sodium Diformylamide

This protocol describes the synthesis of the N,N-diformylalkylamine intermediate.

Materials:

-

Sodium diformylamide

-

Alkyl halide (e.g., bromide or iodide)

-

Anhydrous acetonitrile (B52724) or N,N-dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium diformylamide (1.0 equivalent).

-

Add anhydrous acetonitrile or DMF (sufficient to make a 0.5-1.0 M solution).

-